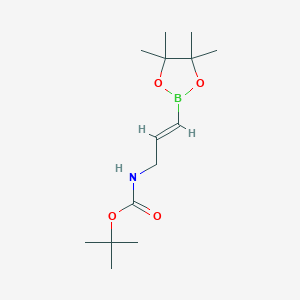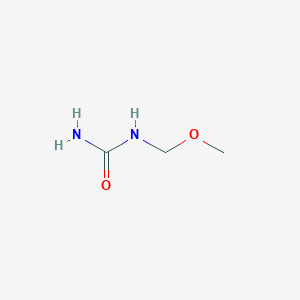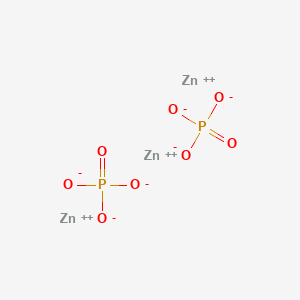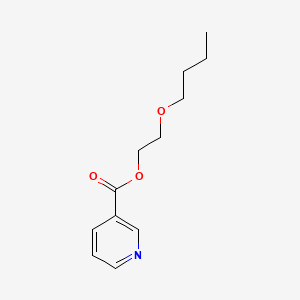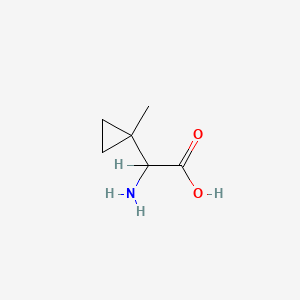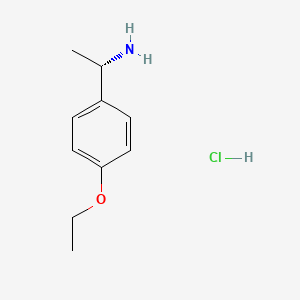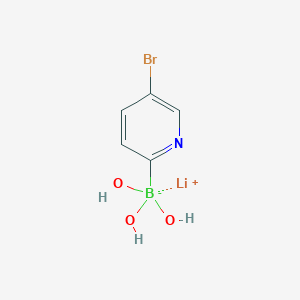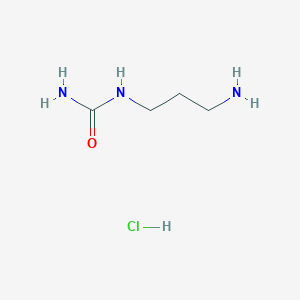
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
Overview
Description
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a chiral compound with two methanesulphonyloxymethyl groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane typically involves the reaction of cyclohexane-1,2-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of methanesulfonate esters at both hydroxyl groups of the diol, resulting in the desired product. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with hydroxyl groups instead of methanesulfonate groups.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives, which can further undergo various transformations.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of cyclohexane derivatives with various functional groups.
Reduction: Formation of cyclohexane-1,2-diol.
Oxidation: Formation of cyclohexanone derivatives.
Scientific Research Applications
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions and as a probe for studying chiral recognition in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane involves its interaction with molecular targets through its chiral centers. The compound can form specific interactions with enzymes, receptors, or other biomolecules, leading to stereoselective binding and activity. The methanesulfonate groups can participate in nucleophilic substitution reactions, facilitating the formation of new bonds and the modification of molecular structures .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diol: The parent compound from which (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is derived.
Cyclohexane-1,2-diamine: Another chiral compound with similar stereochemical properties but different functional groups.
Cyclohexane-1,2-diol derivatives: Various derivatives with different substituents at the 1,2-positions of the cyclohexane ring.
Properties
IUPAC Name |
[(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKCHWEXXZTOU-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1CCCC[C@H]1COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291564 | |
| Record name | [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139506-07-3, 186204-35-3 | |
| Record name | 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139506-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


